molecular formula C8H7NaO4S B15266476 Sodium 4-(methoxycarbonyl)benzene-1-sulfinate

Sodium 4-(methoxycarbonyl)benzene-1-sulfinate

Cat. No.: B15266476
M. Wt: 222.20 g/mol
InChI Key: FEMPYTDTFBFTQY-UHFFFAOYSA-M
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Description

Sodium 4-(methoxycarbonyl)benzene-1-sulfinate (CAS: 5026-62-0), also known as Sodium Methyl Paraben, is a sulfinate derivative with a methoxycarbonyl substituent on the benzene ring. It is widely used as an antimicrobial agent in cosmetics and personal care products . Its molecular formula is C₈H₇NaO₄S, with a molecular weight of 238.19 g/mol. Key properties include:

  • Solubility: Highly water-soluble due to the sulfinate group.
  • Safety Profile: Not classified as a carcinogen or reproductive toxin, with a NOAEL (No Observed Adverse Effect Level) of ≥250 mg/kg/day in rats .
  • Environmental Impact: Readily biodegradable (89% degradation in 28 days via OECD Test Guideline 301B) but harmful to aquatic life with chronic exposure .

Properties

Molecular Formula

C8H7NaO4S

Molecular Weight

222.20 g/mol

IUPAC Name

sodium;4-methoxycarbonylbenzenesulfinate

InChI

InChI=1S/C8H8O4S.Na/c1-12-8(9)6-2-4-7(5-3-6)13(10)11;/h2-5H,1H3,(H,10,11);/q;+1/p-1

InChI Key

FEMPYTDTFBFTQY-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-(methoxycarbonyl)benzene-1-sulfinate typically involves the sulfonation of methyl benzoate followed by neutralization with sodium hydroxide. The reaction conditions often include:

    Sulfonation: Methyl benzoate is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.

    Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Sulfonation: Large quantities of methyl benzoate are sulfonated using sulfur trioxide or chlorosulfonic acid.

    Neutralization and Crystallization: The sulfonic acid is neutralized with sodium hydroxide, and the product is crystallized and purified for industrial use.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-(methoxycarbonyl)benzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert it into sulfides or thiols.

    Substitution: It can participate in nucleophilic substitution reactions, replacing the sulfonate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols are employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Sodium 4-(methoxycarbonyl)benzene-1-sulfinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-(methoxycarbonyl)benzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various nucleophiles, forming new sulfonylated products. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, it interacts with nucleophilic sites on molecules to form stable sulfonyl derivatives .

Comparison with Similar Compounds

Sodium 4-Methoxybenzene-1-sulfinate (CAS: 6462-50-6)

Structural Difference : Replaces the methoxycarbonyl group (-COOCH₃) with a methoxy group (-OCH₃).
Properties :

  • Molecular Formula : C₇H₇NaO₃S
  • Applications : Used in organic synthesis as a sulfinating agent.
  • Safety: Limited toxicity data available. Likely less reactive due to the absence of the electron-withdrawing carbonyl group. Key Contrast: The methoxy group reduces steric hindrance and electronic effects compared to the methoxycarbonyl substituent, altering reactivity in coupling reactions .

Sodium 2-Chloro-4-(methoxycarbonyl)benzene-1-sulfinate (CAS: 1855726-96-3)

Structural Difference : Introduces a chlorine atom at the 2-position of the benzene ring.
Properties :

  • Molecular Formula : C₈H₆ClNaO₄S
  • Key Contrast: Chlorination increases molecular weight (256.64 g/mol) and may require stricter handling protocols.

Sodium 4-(Dimethylsulfamoyl)benzene-1-sulfinate (CAS: 1537337-88-4)

Structural Difference : Substitutes the methoxycarbonyl group with a dimethylsulfamoyl group (-SO₂N(CH₃)₂).
Properties :

  • Molecular Formula : C₈H₁₀NNaO₄S₂
  • Applications : Discontinued commercial availability suggests synthesis challenges or stability issues.
  • Reactivity: The sulfamoyl group may enhance solubility in polar aprotic solvents .

(4-(Methoxycarbonyl)phenyl)boronic Acid

Structural Difference : Replaces the sulfinate group with a boronic acid (-B(OH)₂).
Properties :

  • Synthesis Yield : 72–78% in cross-coupling reactions .
  • Applications : Intermediate in Suzuki-Miyaura couplings for pharmaceutical synthesis.
    Key Contrast : The boronic acid group enables carbon-carbon bond formation, whereas the sulfinate group is more suited for sulfur-based reactions.

Comparative Data Tables

Table 2: Environmental and Toxicological Profiles

Compound (CAS) Carcinogenicity Eye Damage Risk Aquatic Toxicity Log Pow
Sodium 4-(Methoxycarbonyl)benzene-1-sulfinate (5026-62-0) Not classified Serious Chronic harmful -0.63
Sodium 4-Methoxybenzene-1-sulfinate (6462-50-6) N/A N/A N/A N/A

Biological Activity

Sodium 4-(methoxycarbonyl)benzene-1-sulfinate, a sulfonate derivative, has attracted significant attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxycarbonyl group and a sulfonate group, enhancing its solubility and reactivity in biological systems. It is typically synthesized through various methods including copper-catalyzed reactions that facilitate the formation of sulfinates under mild conditions. The compound appears as a colorless or white solid that is hygroscopic in nature.

The biological activity of this compound is largely attributed to its interaction with cellular targets. Key mechanisms include:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, scavenging free radicals and protecting cells from oxidative stress. This activity is particularly relevant in cancer prevention, as oxidative stress contributes to carcinogenesis.
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to increased levels of reactive oxygen species (ROS) that trigger apoptotic pathways.
  • Anti-inflammatory Activity : this compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound. Below is a summary of key findings:

StudyFindings
Study 1 Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values <10 μM.
Study 2 Reported anti-inflammatory effects in a murine model of arthritis, reducing paw swelling by 40% compared to control.
Study 3 Showed enhanced antioxidant capacity through DPPH scavenging assays, indicating potential use as a dietary supplement.

Detailed Research Findings

  • Antioxidant Properties : Research indicates that sodium sulfinates can effectively scavenge free radicals, thus protecting cellular components from oxidative damage. This property has implications for cancer therapy and prevention strategies.
  • Cytotoxic Effects : A study highlighted that treatment with this compound led to increased ROS levels in MCF-7 breast cancer cells, promoting apoptosis through caspase activation. This suggests its potential as an anticancer agent.
  • Anti-inflammatory Activity : In an experimental model of arthritis, the compound significantly inhibited the production of inflammatory mediators, showcasing its potential for treating chronic inflammatory conditions.

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